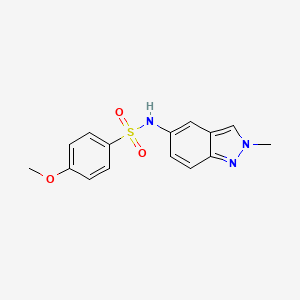

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3S/c1-18-10-11-9-12(3-8-15(11)16-18)17-22(19,20)14-6-4-13(21-2)5-7-14/h3-10,17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKBKVNRHVOYSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C=C(C=CC2=N1)NS(=O)(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide typically involves the reaction of 2-methylindazole with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Positional Isomerism: 1-Methyl vs. 2-Methylindazolyl Derivatives

The positional isomer 4-methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide (Fig. 1) serves as a critical comparator. Key differences include:

- Dihedral Angle : The 1-methyl isomer exhibits a dihedral angle of 50.11° between the indazole and benzene rings, influencing molecular planarity and intermolecular interactions . The 2-methyl variant likely adopts a distinct conformation due to steric effects, though crystallographic data for the latter is unavailable.

- Hydrogen Bonding : In the 1-methyl isomer, C8–H8A···O1 and N1–H1···N2 hydrogen bonds form 1D chains along the b-axis . The 2-methyl substitution may alter hydrogen-bonding patterns due to spatial constraints.

Table 1: Structural Parameters of Indazole Derivatives

| Compound | Dihedral Angle (°) | Hydrogen Bonding Interactions |

|---|---|---|

| 1-Methylindazol-5-yl analog | 50.11 | C8–H8A···O1, N1–H1···N2 |

| 2-Methylindazol-5-yl analog | Not reported | Not reported |

Core Heterocycle Variation: Quinoline vs. Indazole

The quinoline derivative 4-methoxy-N-(3-phenylquinolin-5-yl)benzenesulfonamide () replaces the indazole core with a larger quinoline system. Key distinctions include:

- Aromaticity and Solubility: The quinoline’s extended π-system enhances aromatic interactions but may reduce solubility compared to the indazole-based compound.

- Spectroscopic Data: The quinoline derivative’s 13C NMR spectrum shows distinct shifts (e.g., δ 163.03 for carbonyl carbons), reflecting electronic differences .

Table 2: Physicochemical Properties

| Compound | Molecular Weight | LC-MS m/z (Observed) | Key 13C NMR Shifts (δ) |

|---|---|---|---|

| Quinoline derivative | 440.26 | 440.90 | 163.03, 155.89, 146.63 |

| 2-Methylindazol-5-yl analog | 333.37 | Not reported | Not reported |

Computational and Crystallographic Tools

- Crystallography : The 1-methyl isomer’s structure was resolved using SHELX software and visualized via ORTEP-3 .

Research Implications and Gaps

- Data Limitations : Direct experimental data (e.g., NMR, crystallography) for the 2-methyl compound is absent in the provided evidence, necessitating further study.

- Biological Potential: Sulfonamide derivatives often target enzymes like carbonic anhydrase; the indazole core’s nitrogen atoms may enhance metal-binding capacity .

Comparisons with positional isomers and heterocyclic analogs highlight the impact of substituent placement and core aromaticity on physicochemical properties. Future studies should prioritize crystallographic resolution and biological profiling to elucidate its applications.

Biological Activity

4-Methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is , with a molar mass of approximately 252.3 g/mol. The compound features a methoxy group, an indazole moiety, and a benzenesulfonamide structure, which contribute to its unique biological properties.

The precise mechanism of action for 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide is not fully elucidated; however, it is believed to interact with specific molecular targets involved in cancer cell proliferation and survival. Similar compounds have been shown to inhibit key enzymes or disrupt cellular processes, leading to apoptosis in cancer cells .

Anticancer Activity

Recent studies indicate that 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer).

- IC50 Values : Reported IC50 values range from 1.35 µM to 3.04 µM, demonstrating potent inhibitory effects on cell viability .

Antimicrobial Properties

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. The mechanism may involve the inhibition of bacterial growth by targeting specific metabolic pathways:

- Inhibition Rates : Significant inhibition was observed at concentrations around 50 µg/mL against Staphylococcus aureus, with reported inhibition rates exceeding 80% compared to control groups .

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the methoxy and indazole groups enhances the biological activity of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide:

| Compound Name | Structure Features | Anticancer Activity (IC50) | Antimicrobial Activity |

|---|---|---|---|

| 4-Methoxy-N-(1-naphthyl)benzenesulfonamide | Naphthyl instead of indazole | 1.35 µM (A549) | Moderate |

| 4-Methoxy-N-(benzothiazol-2-yl)methanimine | Benzothiazole group | 0.09 µM (MERS-CoV) | Not specified |

| 4-Methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide | Indazole group | 1.35 - 3.04 µM | High |

Case Studies

- Study on Apoptosis Induction : A significant increase in apoptosis was observed in MDA-MB-231 cells treated with derivatives of this compound, indicating its potential as an effective anticancer agent .

- Antibacterial Efficacy : In vitro studies demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its utility in treating infections where biofilm formation is a concern .

Q & A

Q. How can the crystal structure of 4-methoxy-N-(2-methylindazol-5-yl)benzenesulfonamide be determined experimentally?

Q. What synthetic routes are available for preparing this sulfonamide derivative?

A common method involves coupling a sulfonyl chloride with an amine-containing indazole precursor:

- Step 1 : React 4-methoxybenzenesulfonyl chloride with 2-methylindazol-5-amine under basic conditions (e.g., pyridine or Et₃N).

- Step 2 : Purify via recrystallization (e.g., hexane/ethyl acetate) .

- Challenge : Steric hindrance from the methyl group on indazole may require elevated temperatures or catalytic methods (e.g., ZnEt₂-catalyzed hydroamination) to improve yields .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization functions (ELF), and bond orders. For example, analyze the sulfonamide group’s electron-withdrawing effects on the indazole ring .

- Topology studies : Perform quantum theory of atoms in molecules (QTAIM) to identify critical points in electron density, particularly at hydrogen-bonding sites (e.g., N–H···N interactions) .

Q. How do structural modifications (e.g., methoxy position) affect biological activity in sulfonamide derivatives?

- Structure-activity relationship (SAR) : Compare the activity of 4-methoxy analogs with 2- or 5-methoxy variants. For example:

- Antibacterial activity : Methoxy at the para position (as in this compound) enhances membrane permeability due to increased lipophilicity .

- Anticancer activity : The indazole moiety’s planarity (deviation ≤ 0.013 Å) facilitates intercalation into DNA or enzyme active sites .

Q. What experimental factors lead to discrepancies in crystallization outcomes for this compound?

- Solvent selection : Polar solvents (e.g., DMF or methanol) favor hydrogen-bonded networks, while nonpolar solvents (e.g., hexane) may yield polymorphs with altered packing motifs .

- Temperature control : Slow cooling from saturated solutions promotes monoclinic crystal formation, whereas rapid cooling can result in amorphous solids .

Methodological Challenges & Contradictions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Measure metabolic stability (e.g., cytochrome P450 assays) to identify rapid degradation in vivo.

- Formulation optimization : Use liposomal encapsulation or PEGylation to improve bioavailability, addressing discrepancies caused by poor solubility .

Q. What analytical techniques validate purity and structural integrity post-synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.